16,17-Dihydroxy-7-kauranone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

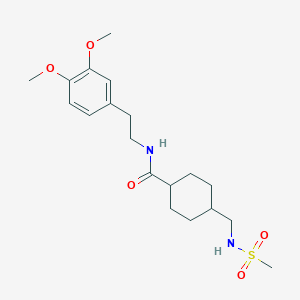

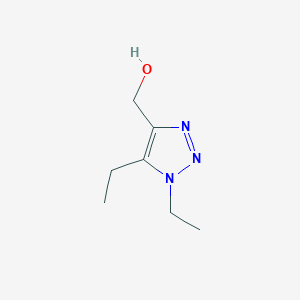

16,17-Dihydroxy-7-kauranone (CHEBI:182048) is a kaurane diterpenoid . Its IUPAC name is 14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one .

Synthesis Analysis

The synthesis of kaurane diterpenes, including 16,17-Dihydroxy-7-kauranone, has been achieved mostly through the use of fungal biotransformations . For example, the product ent-9α,17-dihydroxy-16S-kauran-19-oate was isolated along with ent-7α,17-dihydroxy-16β-kauran-19-oate in a 12% conversion each .Molecular Structure Analysis

The molecular formula of 16,17-Dihydroxy-7-kauranone is C20H32O3 . Its average mass is 320.473 and its mono-isotopic mass is 320.23514 .Chemical Reactions Analysis

The chemical reactions of kaurane diterpenes, including 16,17-Dihydroxy-7-kauranone, involve mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .科学的研究の応用

Chemical Structure and Properties

16,17-Dihydroxy-7-kauranone is a compound derived from diterpenes based on the kaurane skeleton. Early research in 1965 by Henrick and Jefferies on similar compounds from Ricinocarpus stylosus highlighted the diverse nature of kaurane derivatives and their distinct chemical structures and properties (Henrick & Jefferies, 1965).

Biotransformation and Derivative Formation

Research shows that 16,17-dihydroxy-7-kauranone can undergo biotransformation to produce various derivatives. For instance, Fraga et al. (1995) demonstrated the biotransformation of similar kauranoids with Gibberella fujikuroi fungus, leading to the creation of multiple derivatives (Fraga et al., 1995). This indicates the compound's potential in producing diverse biologically active derivatives.

Potential in Medicine and Pharmacology

Several studies have explored the potential medical and pharmacological applications of kaurane derivatives. For instance, a study by Nhiem et al. (2015) found that compounds related to 16,17-dihydroxy-7-kauranone showed inhibitory activity against nitric oxide production in macrophages, indicating potential anti-inflammatory properties (Nhiem et al., 2015).

Anticancer Properties

Chen et al. (2016) identified a novel ent-kaurane diterpenoid as a potential anti-cancer agent, demonstrating significant apoptosis and cell cycle arrest in human colon cancer cells (Chen et al., 2016). This research suggests that derivatives of 16,17-dihydroxy-7-kauranone might possess anticancer properties.

将来の方向性

The future directions of research on 16,17-Dihydroxy-7-kauranone and other kaurane diterpenes involve further exploration of their biological activities and potential therapeutic applications. The use of biotransformations in organic chemistry is widespread, with interesting applications in the functionalization of natural products containing unactivated carbons, like the kaurane diterpenes .

特性

IUPAC Name |

14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-17(2)7-4-8-18(3)14-6-5-13-10-19(14,11-20(13,23)12-21)16(22)9-15(17)18/h13-15,21,23H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEAFYADRZPYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C34C2CCC(C3)C(C4)(CO)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16,17-Dihydroxy-7-kauranone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)